(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid
Description
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid is a boronic acid derivative featuring a central phenyl ring substituted with a bis(4-(tert-butyl)phenyl)amino group. This compound is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to construct complex aromatic systems. Its structure combines electron-donating tert-butyl groups and a boronic acid moiety, enabling applications in optoelectronic materials such as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . The tert-butyl groups enhance solubility, reduce aggregation, and improve thermal stability, making the compound ideal for high-performance device fabrication.
Properties
IUPAC Name |
[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32BNO2/c1-25(2,3)19-7-13-22(14-8-19)28(24-17-11-21(12-18-24)27(29)30)23-15-9-20(10-16-23)26(4,5)6/h7-18,29-30H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMHKYJDEYFZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-(Bis(4-(tert-butyl)phenyl)amino)phenylboronic acid with appropriate reagents under controlled conditions . One common method involves the use of Suzuki-Miyaura coupling reactions, where boronic acids are coupled with halides in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted phenyl derivatives . These products have various applications in organic synthesis and materials science .
Scientific Research Applications
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds . This property is exploited in various applications, including drug development and materials science .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is distinguished by its bis(4-(tert-butyl)phenyl)amino substituent. Key comparisons with structurally related boronic acids include:
Electronic and Optoelectronic Properties
- HOMO-LUMO Gap: The tert-butyl groups in this compound lower the HOMO-LUMO gap compared to methoxy-substituted analogs, facilitating charge transfer in OLEDs .
- Aggregation Behavior : Steric hindrance from tert-butyl groups reduces π-π stacking, critical for maintaining high photoluminescence quantum yields in solid-state devices . In contrast, methoxy-substituted analogs (e.g., BTDPP in ) exhibit aggregation-induced emission but lower thermal stability.
Solubility and Processability
The tert-butyl groups enhance solubility in nonpolar solvents (e.g., toluene, THF), critical for solution-processed OLEDs. In contrast, bromohexyloxy-substituted analogs () require polar solvents for processing, limiting compatibility with industrial fabrication methods.
Biological Activity
(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a biphenyl structure with tert-butyl substitutions, which may influence its pharmacological properties. The following sections explore the biological activities, including anticancer, antibacterial, and antiviral properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Boron Atom : Central to its activity, allowing for interactions with biomolecules.
- Biphenyl Framework : Enhances lipophilicity and potential binding interactions.
- Tert-Butyl Groups : Increase steric hindrance and may affect the compound's bioavailability and selectivity.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The mechanism often involves proteasome inhibition, leading to apoptosis in cancer cells.
Case Studies
- Inhibition of Cancer Cell Lines : A study demonstrated that similar boronic acid derivatives effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, compounds with similar structures showed IC50 values ranging from 0.5 to 5 µM against these cell lines .
- Mechanism of Action : The compound's ability to inhibit proteasomes has been linked to the accumulation of pro-apoptotic factors within cancer cells, leading to increased apoptosis .
Antiviral Activity
Boronic acids have also been explored for their antiviral properties, particularly against viral proteases.
Research Findings
- Inhibition of Viral Proteases : Compounds related to this compound have been shown to inhibit Zika virus protease with IC50 values as low as 1.3 µM . This suggests potential for developing antiviral therapies targeting viral replication processes.
- Structure-Activity Relationship (SAR) : Variations in substituents on the biphenyl structure significantly affect antiviral potency. For example, the introduction of electron-rich groups enhances binding affinity to viral targets .
Antibacterial Activity
Boronic acids are also recognized for their antibacterial properties, particularly against resistant strains.
Data Overview
- Broad-Spectrum Activity : Studies have indicated that boronic acid derivatives can inhibit a range of bacterial species, including Gram-positive and Gram-negative bacteria.
- Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and function .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
